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Compound of Interest

Compound Name: 2-Amino-4,5-diethoxybenzoic acid

Cat. No.: B1275911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4,5-diethoxybenzoic acid is a valuable aromatic building block in organic synthesis,

primarily utilized as a key intermediate in the preparation of various heterocyclic compounds

with significant biological and pharmaceutical activities. Its structure, featuring an anthranilic

acid core with two activating ethoxy groups, makes it an excellent precursor for the synthesis of

quinazolinones and other related scaffolds. These resulting molecules have shown potential in

medicinal chemistry, including applications as kinase inhibitors for cancer therapy.

This document provides detailed application notes and experimental protocols for the use of 2-
Amino-4,5-diethoxybenzoic acid in the synthesis of bioactive molecules. While specific

experimental data for the diethoxy derivative is limited in published literature, the protocols for

the closely related and well-documented 2-amino-4,5-dimethoxybenzoic acid are presented as

a strong predictive model for its reactivity.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-4,5-diethoxybenzoic acid and

its dimethoxy analog are presented in Table 1 for comparison.
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Property
2-Amino-4,5-
diethoxybenzoic acid

2-Amino-4,5-
dimethoxybenzoic acid

CAS Number 20197-72-2 5653-40-7

Molecular Formula C₁₁H₁₅NO₄ C₉H₁₁NO₄

Molecular Weight 225.24 g/mol 197.19 g/mol

Appearance Tan crystalline powder
White to off-white crystalline

powder

Melting Point 140-145 °C 169-173 °C (dec.)[1]

Solubility Data not readily available
Soluble in Methanol and

Water[1]

Core Application: Synthesis of Quinazolinone
Derivatives
A primary application of 2-Amino-4,5-diethoxybenzoic acid is in the synthesis of 6,7-

diethoxyquinazolinones. These heterocycles are of significant interest in drug discovery, as the

quinazolinone scaffold is present in numerous approved drugs. The general synthetic approach

involves the cyclocondensation of the anthranilic acid derivative with a suitable one-carbon

source.

General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of quinazolinone

derivatives from 2-Amino-4,5-diethoxybenzoic acid.
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Step 1: Cyclocondensation

Step 2: Functionalization (Optional)

2-Amino-4,5-diethoxybenzoic acid

6,7-Diethoxy-2,4(1H,3H)-quinazolinedione
or related quinazolinone

One-Carbon Source
(e.g., Formamide, Urea, Cyanamide)

Chlorination
(e.g., POCl₃)

2,4-Dichloro-6,7-diethoxyquinazoline

Nucleophilic Substitution
(e.g., Amines)

Bioactive Quinazolinone Derivatives

Click to download full resolution via product page

Caption: General workflow for quinazolinone synthesis.

Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of 6,7-

dimethoxy-substituted quinazolinones. These methods are expected to be readily applicable to

2-Amino-4,5-diethoxybenzoic acid with minor optimization of reaction conditions.
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Protocol 1: Synthesis of 6,7-Diethoxy-2,4(1H,3H)-
quinazolinedione
This protocol describes the cyclization of 2-Amino-4,5-diethoxybenzoic acid with urea to form

the corresponding quinazolinedione.

Reaction Scheme:

Materials:

2-Amino-4,5-diethoxybenzoic acid

Urea

High-boiling point solvent (e.g., paraffin oil or diphenyl ether)

Procedure:

Combine 2-Amino-4,5-diethoxybenzoic acid (1.0 eq) and urea (3.0 eq) in a round-bottom

flask.

Add a high-boiling point solvent to create a slurry.

Heat the mixture to 180-200 °C with stirring.

Maintain the temperature for 2-3 hours, monitoring the reaction progress by TLC.

Cool the reaction mixture to room temperature, which should result in the precipitation of the

product.

Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate filtration.

Collect the solid product by vacuum filtration and wash with hexane to remove the high-

boiling solvent.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol or acetic acid.
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Quantitative Data (Analogous Reaction):

The synthesis of the dimethoxy analog, 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, proceeds

in high yield.

Starting Material Product Reagents Yield

2-Amino-4,5-

dimethoxybenzoic

acid

6,7-Dimethoxy-

2,4(1H,3H)-

quinazolinedione

Urea, Heat ~90%

Protocol 2: Synthesis of 2,4-Dichloro-6,7-
diethoxyquinazoline
This protocol details the chlorination of the quinazolinedione to produce a versatile intermediate

for further functionalization.

Reaction Scheme:

Materials:

6,7-Diethoxy-2,4(1H,3H)-quinazolinedione

Phosphorus oxychloride (POCl₃)

N,N-Dimethylaniline (as a catalyst)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6,7-

Diethoxy-2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (10-15 eq).

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).

Heat the mixture to reflux and maintain for 4-6 hours. The reaction should become a clear

solution.

Monitor the reaction by TLC until the starting material is consumed.
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Carefully remove the excess POCl₃ under reduced pressure.

Pour the cooled residue onto crushed ice with vigorous stirring.

Neutralize the mixture with a base (e.g., concentrated ammonia solution or saturated sodium

bicarbonate) to precipitate the product.

Collect the solid by vacuum filtration, wash with water, and dry.

Quantitative Data (Analogous Reaction):

Starting Material Product Reagents Yield

6,7-Dimethoxy-

2,4(1H,3H)-

quinazolinedione

2,4-Dichloro-6,7-

dimethoxyquinazoline

POCl₃, N,N-

Dimethylaniline
>90%

Protocol 3: Synthesis of Bioactive 4-Anilinoquinazoline
Derivatives
This protocol describes the nucleophilic aromatic substitution reaction of the

dichloroquinazoline intermediate with an aniline to produce a 4-anilinoquinazoline derivative, a

common scaffold in kinase inhibitors.

Reaction Scheme:

Materials:

2,4-Dichloro-6,7-diethoxyquinazoline

Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

Isopropanol

Procedure:

Dissolve 2,4-Dichloro-6,7-diethoxyquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in

isopropanol.
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Heat the mixture to reflux for 4-6 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

The product may precipitate upon cooling. If not, the solvent can be partially evaporated to

induce crystallization.

Collect the solid product by vacuum filtration and wash with cold isopropanol.

The product can be purified by recrystallization if necessary.

Quantitative Data (Analogous Reaction):

Starting Material Product Reagents Yield

2,4-Dichloro-6,7-

dimethoxyquinazoline

4-(Anilino)-2-chloro-

6,7-

dimethoxyquinazoline

derivatives

Various anilines,

Isopropanol
70-85%

Application in Kinase Inhibitor Synthesis and
Signaling Pathways
Derivatives of 6,7-dialkoxyquinazolines are well-known inhibitors of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase. EGFR is a key component of a signaling pathway that

regulates cell proliferation, and its overactivity is a hallmark of many cancers. By blocking the

ATP-binding site of the EGFR kinase domain, these quinazoline derivatives inhibit its activity

and downstream signaling, leading to reduced cancer cell growth and survival.

The diagram below illustrates the simplified EGFR signaling pathway and the point of inhibition

by quinazoline-based drugs.
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Caption: EGFR signaling pathway and inhibition.
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Conclusion
2-Amino-4,5-diethoxybenzoic acid is a versatile and valuable building block for the synthesis

of pharmaceutically relevant quinazolinone derivatives. The provided protocols, based on the

well-established chemistry of its dimethoxy analog, offer a solid foundation for researchers to

explore the synthesis of novel bioactive compounds. The ability of the resulting quinazolinone

scaffolds to inhibit key signaling pathways, such as the EGFR pathway, underscores the

importance of this starting material in modern drug discovery and development. Researchers

are encouraged to use the provided methodologies as a starting point and optimize conditions

to achieve the desired outcomes for their specific synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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